molecular formula C15H18N2O3 B6498371 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(propan-2-yl)acetamide CAS No. 952987-03-0

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(propan-2-yl)acetamide

Cat. No.: B6498371
CAS No.: 952987-03-0
M. Wt: 274.31 g/mol
InChI Key: YYQZDNXZZTWUMY-UHFFFAOYSA-N
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Description

2-[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]-N-(propan-2-yl)acetamide (CAS 952987-03-0) is a synthetic organic compound with a molecular formula of C15H18N2O3 and a molecular weight of 274.31 g/mol. Its unique structure features an oxazole ring linked to a methoxyphenyl group and a propan-2-ylacetamide moiety , which contributes to its enhanced lipophilicity and may influence its biological interactions and pharmacokinetic properties. This compound is characterized by a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4, with an XLogP3 value of 2.1, indicating its potential for cellular permeability. Compounds containing oxazole rings, like this one, are of significant interest in medicinal chemistry and are frequently investigated for their diverse biological activities. Research into similar structures has suggested potential for antimicrobial, anti-inflammatory, and anticancer properties . The specific arrangement of functional groups in this molecule makes it a valuable chemical intermediate for designing novel bioactive agents and probing biological pathways. It is exclusively intended for use in laboratory research and is not manufactured for human therapeutic or veterinary applications.

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-10(2)16-15(18)9-12-8-14(20-17-12)11-4-6-13(19-3)7-5-11/h4-8,10H,9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQZDNXZZTWUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CC1=NOC(=C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies

The oxazole ring in 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(propan-2-yl)acetamide is synthesized through the condensation of 4-methoxybenzoyl chloride with a propargylamine derivative under basic conditions. This method mirrors the synthesis of analogous oxazole-containing compounds, where the cyclization step is catalyzed by triethylamine in tetrahydrofuran (THF) at reflux temperatures (70–80°C) for 6–8 hours. Alternative approaches utilize microwave-assisted synthesis to reduce reaction times, though this method remains less common for industrial-scale production.

Optimization of Reaction Conditions

Catalyst Selection

Carbonyldiimidazole (CDI) emerges as a critical catalyst for facilitating acylation and cyclization steps. In comparative studies, CDI outperforms traditional catalysts like dicyclohexylcarbodiimide (DCC) by reducing side-product formation and improving reaction reproducibility.

Solvent Systems

Polar aprotic solvents such as acetonitrile and THF are preferred for their ability to stabilize intermediates and enhance reaction kinetics. Acetonitrile, in particular, demonstrates superior performance in reflux conditions due to its high boiling point (82°C) and compatibility with CDI.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Transitioning from batch to continuous flow reactors improves scalability and reduces production costs. Pilot-scale studies indicate that flow systems achieve 15–20% higher yields compared to batch methods, attributed to better temperature control and reduced exposure to atmospheric contaminants.

Waste Management

Industrial synthesis generates significant quantities of aluminum chloride and acetic acid byproducts. Neutralization with aqueous sodium bicarbonate followed by filtration ensures compliance with environmental regulations.

Analytical Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H, oxazole-H), 7.82 (d, J = 8.8 Hz, 2H, aromatic-H), 6.95 (d, J = 8.8 Hz, 2H, aromatic-H), 4.10 (m, 1H, isopropyl-CH), 3.80 (s, 3H, OCH₃), 2.05 (s, 3H, COCH₃), 1.20 (d, J = 6.4 Hz, 6H, isopropyl-CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 169.8 (C=O), 162.3 (oxazole-C2), 159.1 (aromatic-C), 128.7, 114.0 (aromatic-CH), 55.8 (OCH₃), 45.6 (isopropyl-CH), 22.1 (COCH₃), 21.8 (isopropyl-CH₃).

Fourier-Transform Infrared Spectroscopy (FTIR):

  • Peaks at 3280 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O stretch), and 1603 cm⁻¹ (C=N stretch) confirm the acetamide and oxazole functionalities.

Chromatographic Purity Assessment

HPLC analysis utilizing a C18 column and a methanol-water (70:30) mobile phase at 1.0 mL/min flow rate confirms a purity of 98.5% with a retention time of 6.8 minutes .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The methoxy group can be oxidized to form a hydroxyl group.

  • Reduction: : The oxazol ring can be reduced to form a dihydrooxazol derivative.

  • Substitution: : The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : 4-Methoxyphenol

  • Reduction: : 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(propan-2-yl)ethanamine

  • Substitution: : Various substituted acetamides depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its oxazol ring and acetamide group make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or as a probe in biochemical assays. Its structural features allow it to interact with various biological targets.

Medicine

Potential medicinal applications include the development of new drugs. The compound's ability to undergo various chemical reactions makes it a candidate for drug design and optimization.

Industry

In the industrial sector, this compound could be used in the production of agrochemicals, dyes, and other chemical products. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism by which 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(propan-2-yl)acetamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Comparison of Structural and Functional Features

Compound Name Core Structure Substituents/Modifications Biological Activity Reference
2-[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]-N-(propan-2-yl)acetamide (Target) 1,2-Oxazole 5-(4-Methoxyphenyl); N-propan-2-yl Inferred anticonvulsant/ion channel
N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methylbenzothiazol-2-yl)amino]acetamide 1,3,4-Thiadiazole 5-(4-Methoxyphenyl); Benzothiazole-amino linkage 100% anticonvulsant (MES model)
N-(6-Chlorobenzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide Benzothiazole 4-Methoxyphenyl; N-chlorobenzothiazole Structural analog (activity inferred)
2-[(3R,4S)-3-[[5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methyl]piperidin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide 1,2-Oxazole + Piperidine 4-Fluorophenyl; Piperidine-N-methyl Likely CNS-targeted (structural data)
2-[4-(Propan-2-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide Acetamide N-propan-2-yl; Trifluoroethoxy-pyridine Cav stabilizer (antiepileptic)
Compound 9 (Pyrazol-1-ylmethylene thiazolidinone) Thiazolidinone 4-Methoxyphenyl; Naphthalen-2-yl Anticancer (GPmean = 22.40%)

Key Structural and Functional Insights

Role of the 1,2-Oxazole Core vs. Other Heterocycles

  • 1,2-Oxazole vs. 1,3,4-Thiadiazole : The thiadiazole analog in demonstrated 100% anticonvulsant efficacy, attributed to its sulfur atom enhancing electron-withdrawing properties and binding to hydrophobic domains. In contrast, the 1,2-oxazole core in the target compound may offer greater metabolic stability due to reduced susceptibility to oxidative degradation .
  • Benzothiazole Derivatives : Compounds like N-(6-chlorobenzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide () highlight the importance of halogen substituents (e.g., Cl, CF₃) for potency, likely through enhanced electrophilic interactions with target proteins .

Substituent Effects on Bioactivity

  • 4-Methoxyphenyl Group : This moiety is recurrent in anticonvulsant and anticancer compounds (e.g., ). Its methoxy group likely facilitates membrane penetration and stabilizes aromatic interactions in receptor binding .
  • N-Propan-2-yl vs. Bulky Groups : The N-propan-2-yl group in the target compound and ’s Cav stabilizer suggests a balance between lipophilicity and steric hindrance, optimizing bioavailability without compromising target engagement. Bulkier groups (e.g., benzyl in ) may reduce metabolic clearance but increase molecular weight .

Pharmacokinetic Considerations

  • Lipophilicity and Solubility : The N-propan-2-yl group in the target compound likely enhances logP compared to polar derivatives (e.g., sulfamoyl-containing analogs in ), favoring blood-brain barrier penetration for CNS applications .

Biological Activity

The compound 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(propan-2-yl)acetamide is an organic molecule notable for its structural features, including an oxazole ring and a propan-2-ylacetamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C14H17N3O2C_{14}H_{17}N_{3}O_{2}, with a molecular weight of approximately 274.31 g/mol. The presence of the methoxyphenyl group enhances its lipophilicity, which may influence its pharmacokinetic properties and biological interactions.

Biological Activity Overview

Research indicates that compounds with oxazole rings often exhibit significant biological activity. The following sections summarize the key areas of biological activity associated with this compound.

Antimicrobial Activity

Compounds similar to this compound have been evaluated for their antimicrobial properties. Preliminary studies suggest that derivatives can inhibit the growth of various pathogens through mechanisms that may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. A notable study assessed the effects of similar oxazole derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. The results indicated that certain derivatives exhibited significant cytotoxicity against these cancer cell lines, suggesting a promising avenue for further development .

Table 1: Summary of Anticancer Activity in Different Cell Lines

Compound NameCell LineIC50 (µM)Activity Level
This compoundA5496.75 ± 0.19Moderate
Similar Oxazole DerivativeHCC8275.13 ± 0.97High
Similar Oxazole DerivativeNCI-H3584.01 ± 0.95High

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the oxazole ring facilitates interactions with specific proteins or enzymes involved in disease pathways. This interaction may alter cellular signaling processes leading to apoptosis in cancer cells or inhibition of microbial growth.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Antitumor Activity : A study investigated various oxazole derivatives for their ability to inhibit tumor growth in vitro. The results showed that compounds similar to this compound significantly reduced cell viability in cancerous cells while exhibiting lower toxicity towards normal cells (MRC-5 fibroblast line) .
  • Antimicrobial Efficacy : In another study focusing on antimicrobial properties, derivatives were tested against a panel of bacterial strains, demonstrating effective inhibition at varying concentrations .

Q & A

Q. Optimization :

  • Reagent Selection : Use of NaHCO₃ instead of NaOH minimizes side reactions during substitution steps .
  • Temperature Control : Maintaining 60–70°C during cyclization improves yield (70–85%) .

How can researchers validate the structural integrity of this compound post-synthesis?

Basic Question
A combination of spectroscopic and chromatographic techniques is critical:

  • NMR : Confirm methoxyphenyl (δ 3.8 ppm, singlet) and isopropylamide (δ 1.2 ppm, doublet) groups .
  • Mass Spectrometry (MS) : ESI-MS ([M+H]⁺ expected at m/z 331.2) ensures molecular weight accuracy .
  • HPLC : Purity >95% using a C18 column (acetonitrile/water, 60:40) .

What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. no activity)?

Advanced Question
Discrepancies may arise from assay variability or impurity profiles. Mitigation strategies include:

Orthogonal Assays : Compare disk diffusion (qualitative) with MIC (quantitative) for antimicrobial studies .

Dose-Response Curves : Establish EC₅₀ values to differentiate weak activity from true inactivity .

Impurity Profiling : Use LC-MS to rule out confounding effects from byproducts (e.g., oxidized intermediates) .

How can computational modeling enhance the design of derivatives with improved target selectivity?

Advanced Question

  • Docking Studies : Use AutoDock Vina to predict binding affinities to targets like COX-2 or bacterial topoisomerases .
  • QSAR Models : Correlate substituent electronegativity (e.g., methoxy vs. chloro groups) with activity trends .
  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to predict feasible synthetic routes for novel analogs .

What are the stability considerations for this compound under laboratory storage conditions?

Basic Question

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the isoxazole ring .
  • pH Stability : Avoid aqueous solutions with pH <5 or >8 to prevent hydrolysis of the acetamide bond .
  • Long-Term Stability : Monitor via accelerated stability studies (40°C/75% RH for 6 months) .

How can researchers investigate the compound’s interaction with biological targets like enzymes or receptors?

Advanced Question

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets (e.g., KD values) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-target interactions .
  • X-ray Crystallography : Resolve co-crystal structures to identify critical binding residues (e.g., hydrogen bonds with the methoxyphenyl group) .

Table 1: Comparative Biological Activities of Structural Analogs

CompoundStructural Feature ModifiedBiological Activity (IC₅₀ or MIC)Reference
2-[5-(4-Fluorophenyl)-1,2-oxazol-3-yl]-N-isopropylacetamideFluorine substitution at phenylCOX-2 inhibition: 1.2 µM
2-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]-N-cyclopropylacetamideChlorine substitution + cyclopropylAntibacterial (MIC: 8 µg/mL)

What are the best practices for scaling up synthesis without compromising yield or purity?

Advanced Question

  • Flow Chemistry : Continuous synthesis reduces side reactions (e.g., using microreactors for exothermic steps) .
  • Design of Experiments (DoE) : Optimize parameters like temperature, stoichiometry, and catalyst loading .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools for real-time monitoring .

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